molecular formula C28H32O6 B12430326 Methyl 2,3,6-tri-O-benzyl-b-D-glucopyranoside

Methyl 2,3,6-tri-O-benzyl-b-D-glucopyranoside

Cat. No.: B12430326
M. Wt: 464.5 g/mol
InChI Key: ZNKMCQRFDSVZAX-RKFAPSRVSA-N
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Description

Methyl 2,3,6-tri-O-benzyl-b-D-glucopyranoside is a derivative of glucopyranoside, a type of sugar molecule. This compound is extensively employed within the biomedical sphere, aiding in studying diverse afflictions like cancer, inflammation, and infections. Its structure consists of a glucopyranoside backbone with three benzyl groups attached at the 2, 3, and 6 positions, and a methyl group at the anomeric carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,6-tri-O-benzyl-b-D-glucopyranoside typically involves the protection of hydroxyl groups on the glucopyranoside ring followed by benzylation. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to remove the benzyl protecting groups, typically using hydrogenation in the presence of a palladium catalyst.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Deprotected glucopyranoside.

    Substitution: Glucopyranoside derivatives with new functional groups replacing the benzyl groups.

Scientific Research Applications

Methyl 2,3,6-tri-O-benzyl-b-D-glucopyranoside is used in various scientific research applications:

    Chemistry: As a protected sugar derivative, it is used in the synthesis of complex carbohydrates and glycosylation reactions.

    Biology: It serves as a model compound for studying carbohydrate-protein interactions and enzyme specificity.

    Medicine: The compound is used in the development of glycosylated drugs and prodrugs, enhancing their stability and bioavailability.

    Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of Methyl 2,3,6-tri-O-benzyl-b-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism. The benzyl groups provide steric hindrance and protect the glucopyranoside from premature degradation, allowing it to reach its target sites effectively. The compound can modulate enzyme activity by acting as a competitive inhibitor or substrate analog, thereby influencing metabolic pathways.

Comparison with Similar Compounds

  • Methyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside
  • Methyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside
  • Methyl 2,3-di-O-benzyl-a-D-glucopyranoside

Comparison: Methyl 2,3,6-tri-O-benzyl-b-D-glucopyranoside is unique due to its specific pattern of benzylation, which provides distinct steric and electronic properties compared to other benzylated glucopyranosides. This unique structure allows for selective interactions with enzymes and receptors, making it a valuable tool in biochemical research and drug development .

Properties

Molecular Formula

C28H32O6

Molecular Weight

464.5 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-6-methoxy-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol

InChI

InChI=1S/C28H32O6/c1-30-28-27(33-19-23-15-9-4-10-16-23)26(32-18-22-13-7-3-8-14-22)25(29)24(34-28)20-31-17-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25-,26+,27-,28-/m1/s1

InChI Key

ZNKMCQRFDSVZAX-RKFAPSRVSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

COC1C(C(C(C(O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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